molecular formula C8H11BrO2 B13902673 Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13902673
M. Wt: 219.08 g/mol
InChI Key: OVHJHYVFYLTHQI-UHFFFAOYSA-N
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Description

Methyl 4-bromobicyclo[211]hexane-1-carboxylate is a chemical compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . this method can be technically challenging and requires special equipment and glassware .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable and mild synthetic routes. These methods aim to improve the physicochemical properties of the compound while ensuring efficient and modular synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate various biological processes, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHJHYVFYLTHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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